
1,1'-(Hexa-1,3,5-triene-1,6-diyl)bis(3,5-dimethoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(3,5-dimethoxybenzene) is an organic compound with the molecular formula C18H16 It is a derivative of hexatriene, featuring two 3,5-dimethoxybenzene groups attached to the 1,6 positions of the hexatriene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(3,5-dimethoxybenzene) typically involves the following steps:
Preparation of Hexa-1,3,5-triene: This can be achieved through the Wittig reaction, where a suitable phosphonium ylide reacts with an aldehyde to form the triene structure.
Attachment of 3,5-Dimethoxybenzene Groups: The 3,5-dimethoxybenzene groups can be introduced via a Friedel-Crafts alkylation reaction, using an appropriate catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(3,5-dimethoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the triene structure to a more saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Aluminum chloride as a catalyst for Friedel-Crafts reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(3,5-dimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(3,5-dimethoxybenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into lipid bilayers, affecting membrane fluidity and function. It may also form hydrogen bonds with key residues in proteins, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Diphenyl-1,3,5-hexatriene: A similar compound with phenyl groups instead of 3,5-dimethoxybenzene groups.
1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(benzene): Another analog with unsubstituted benzene rings.
Uniqueness
1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(3,5-dimethoxybenzene) is unique due to the presence of methoxy groups on the benzene rings, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying the effects of substituents on the behavior of hexatriene derivatives.
Propriétés
Numéro CAS |
923029-01-0 |
|---|---|
Formule moléculaire |
C22H24O4 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
1-[6-(3,5-dimethoxyphenyl)hexa-1,3,5-trienyl]-3,5-dimethoxybenzene |
InChI |
InChI=1S/C22H24O4/c1-23-19-11-17(12-20(15-19)24-2)9-7-5-6-8-10-18-13-21(25-3)16-22(14-18)26-4/h5-16H,1-4H3 |
Clé InChI |
ZYIGVESECYHWAZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C=CC=CC=CC2=CC(=CC(=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate](/img/structure/B14190945.png)
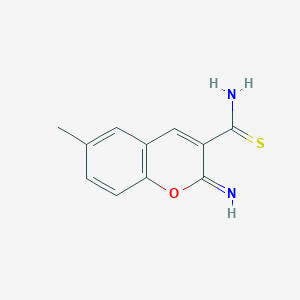
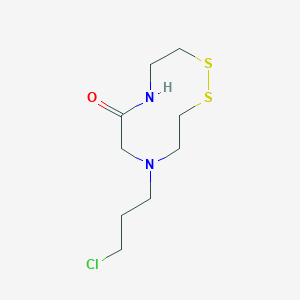
![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal](/img/structure/B14190972.png)
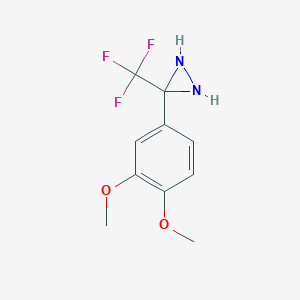
![3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne](/img/structure/B14190978.png)
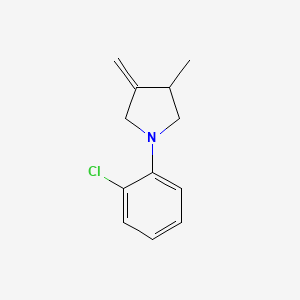
![3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14191001.png)
![2-[Bis(carboxymethyl)amino]hexanedioic acid](/img/structure/B14191008.png)
![2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14191014.png)
![[1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]benzene](/img/structure/B14191024.png)
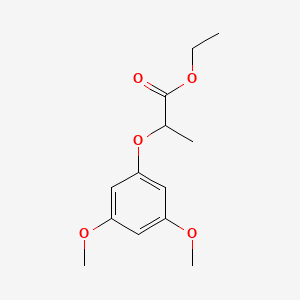

![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14191046.png)
